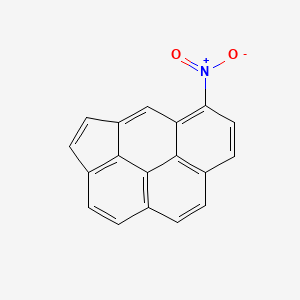

Cyclopenta(cd)pyrene, 6-nitro-

Description

Structure

3D Structure

Properties

CAS No. |

86689-98-7 |

|---|---|

Molecular Formula |

C18H9NO2 |

Molecular Weight |

271.3 g/mol |

IUPAC Name |

13-nitropentacyclo[12.3.1.04,17.07,16.010,15]octadeca-1(18),2,4(17),5,7(16),8,10(15),11,13-nonaene |

InChI |

InChI=1S/C18H9NO2/c20-19(21)15-8-7-11-2-4-12-3-1-10-5-6-13-9-14(15)17(11)18(12)16(10)13/h1-9H |

InChI Key |

PSQXMALYEJEWPJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=CC4=C(C=CC5=C4C3=C1C=C5)[N+](=O)[O-])C=C2 |

Origin of Product |

United States |

Formation Pathways and Environmental Genesis of 6 Nitro Cyclopenta Cd Pyrene

Primary Combustion Processes and Nitrated Polycyclic Aromatic Hydrocarbon Formation

Nitrated polycyclic aromatic hydrocarbons (NPAHs), including 6-nitro-cyclopenta(cd)pyrene, are primarily introduced into the environment through two main pathways: direct emission from combustion processes and secondary formation in the atmosphere. aaqr.orgmdpi.com Primary emissions of NPAHs occur during the incomplete combustion of organic materials such as fossil fuels, biomass, and waste. aaqr.orgresearchgate.netscispace.com

The formation of these compounds during combustion is a complex process influenced by factors like temperature and oxygen availability. aaqr.org Specifically, the electrophilic nitration of parent polycyclic aromatic hydrocarbons (PAHs) in the presence of nitrogen dioxide (NO₂) within exhaust gases is a key mechanism for NPAH formation. aaqr.orgd-nb.info Combustion temperatures typically range from 750 to 1400°C for this to occur efficiently. aaqr.orgd-nb.info

Several studies have highlighted that while some NPAHs are directly emitted, their concentrations in primary emissions are generally much lower than their parent PAHs. aaqr.org For instance, research on emissions from residential wood combustion in China identified various NPAHs, although 6-nitro-benzo[a]pyrene and 6-nitro-chrysene were often below detection limits, indicating variable formation rates depending on the specific compound and combustion conditions. nih.gov The characteristics of the fuel, such as moisture content, also play a significant role, with higher moisture levels potentially leading to increased PAH and NPAH emissions. d-nb.info

It is important to note that cyclopenta[cd]pyrene (B119913), the parent compound of 6-nitro-cyclopenta(cd)pyrene, is itself a product of incomplete combustion and has been identified in engine exhaust and airborne particulate matter. researchgate.net The subsequent nitration of this potent mutagen leads to the formation of its nitro-derivative.

Table 1: Factors Influencing Primary NPAH Formation During Combustion

| Factor | Influence on NPAH Formation |

| Temperature | Optimal formation occurs in a window of 750–1400°C. aaqr.orgd-nb.info |

| Oxygen Supply | Has competing effects of radical enhancement, which can form PAH precursors, and oxidative destruction of these precursors. aaqr.orgd-nb.info |

| Fuel Type | The chemical composition and properties of the fuel (e.g., coal, diesel, biomass) affect the types and quantities of PAHs and NPAHs produced. mdpi.comscispace.com |

| Nitrogen Oxides (NOx) | The presence of NO₂, a component of NOx, is crucial for the electrophilic nitration of PAHs. aaqr.orgd-nb.info |

| Moisture Content | Higher moisture content in fuel can lead to increased emissions of PAHs and consequently NPAHs. d-nb.info |

Atmospheric Transformation Mechanisms Leading to Nitro-Polycyclic Aromatic Hydrocarbons

Beyond direct emissions, a significant portion of NPAHs, including potentially 6-nitro-cyclopenta(cd)pyrene, are formed through secondary atmospheric reactions of their parent PAHs. aaqr.orgmdpi.com These transformations can occur in the gas phase or on the surface of particulate matter.

The atmospheric formation of NPAHs is driven by the reactions of gas-phase PAHs with atmospheric oxidants. mdpi.com Key reactive species include the hydroxyl radical (OH), ozone (O₃), and the nitrate (B79036) radical (NO₃). aaqr.orgcopernicus.org These reactions are particularly prevalent in polluted air masses where concentrations of both PAHs and nitrogen oxides (NOx) are elevated. acs.org

Parent PAHs can adsorb onto the surface of atmospheric particulate matter, where they can undergo heterogeneous reactions to form NPAHs. aaqr.org These particle-bound reactions are an important formation pathway, especially for less volatile PAHs. The surface of the particulate matter can provide a medium for reactions with adsorbed or gas-phase pollutants like NO₂ and nitric acid.

The composition and characteristics of the particulate matter can influence the rate and products of these heterogeneous reactions. The presence of acidic catalysts on the particle surface can enhance the nitration of PAHs. This pathway highlights the complex interplay between gaseous and particulate phases in the atmospheric chemistry of PAHs and their nitrated derivatives. aaqr.org

Specific Nitration Syntheses and Isomer Formation of Cyclopenta(cd)pyrene Derivatives

The specific synthesis of nitrated cyclopenta(cd)pyrene derivatives, including the 6-nitro isomer, is crucial for understanding their environmental occurrence and for toxicological studies. Laboratory syntheses often mimic environmental nitration reactions. For example, the nitration of 7,8,9,10-tetrahydrobenzo[a]pyrene (B1221477) with sodium nitrate in a mixture of trifluoroacetic acid and acetic anhydride (B1165640) has been used to produce a mixture of nitro-isomers, which are then separated chromatographically. researchgate.net

The position of the nitro group on the aromatic ring system is critical as it determines the mutagenic and carcinogenic potential of the resulting NPAH isomer. While specific synthesis details for 6-nitro-cyclopenta(cd)pyrene are not extensively detailed in the provided search results, the general principles of PAH nitration apply. The reaction of cyclopenta[cd]pyrene with nitrating agents would likely lead to a mixture of isomers, with the distribution depending on the reaction conditions and the directing effects of the existing ring structure. The isolation and identification of specific isomers like 6-nitro-cyclopenta(cd)pyrene are essential for accurate environmental analysis and risk assessment.

Environmental Occurrence and Distribution Patterns of 6 Nitro Cyclopenta Cd Pyrene

Occurrence in Atmospheric Particulate Matter and Aerosols

6-nitro-Cyclopenta(cd)pyrene, a nitro-polycyclic aromatic hydrocarbon (nitro-PAH), has been identified as a component of atmospheric particulate matter. nih.gov Nitro-PAHs are a class of compounds that can be directly emitted from combustion sources or formed in the atmosphere through chemical reactions of parent PAHs with nitrogen oxides. tandfonline.comscispace.com

Research has shown that nitro-PAHs, including compounds like 6-nitro-Cyclopenta(cd)pyrene, are often associated with fine particulate matter (PM) due to their low vapor pressure. nih.govherts.ac.uk Specifically, studies have found that the highest concentrations of PAHs and their derivatives are often in the sub-micrometer fraction of particulate matter (PM1). d-nb.info The presence of these compounds in the atmosphere is a concern as many are recognized for their mutagenic properties. nih.gov

The formation of nitro-PAHs can occur through both primary emissions and secondary atmospheric reactions. d-nb.info For instance, the reaction of parent PAHs adsorbed on particulate matter with nitrogen dioxide (NO2) can lead to the formation of various nitro-PAH derivatives. nih.gov The specific conditions, such as the concentration of reactants and the nature of the particulate substrate, can influence the yield of these reactions. nih.gov

While specific quantitative data for 6-nitro-Cyclopenta(cd)pyrene is often limited in broad atmospheric studies, the analysis of nitro-PAHs as a class provides insight into its likely atmospheric behavior. For example, in a study of the atmosphere over the Mediterranean, various nitro-PAHs were detected, and their presence was linked to sources like ship exhaust and continental pollution. d-nb.info Another study in rural China on emissions from residential wood combustion did not detect 6-nitro-Cyclopenta(cd)pyrene, though other nitro-PAHs were quantified, suggesting that its presence can be source-dependent. nih.gov

Presence in Varied Environmental Compartments

The environmental distribution of 6-nitro-Cyclopenta(cd)pyrene extends beyond the atmosphere to other environmental compartments, largely due to atmospheric deposition. scispace.comeuropa.eu Polycyclic aromatic hydrocarbons (PAHs) and their derivatives, once in the atmosphere, can be deposited onto soil, water surfaces, and vegetation. scispace.comeuropa.eu

Air: As established, 6-nitro-Cyclopenta(cd)pyrene is found in the atmosphere, primarily adsorbed onto particulate matter. nih.goviarc.fr Its concentration in the air can vary significantly depending on proximity to emission sources and atmospheric conditions. herts.ac.uk

Water: Surface waters can become contaminated with PAHs and their derivatives through atmospheric fallout and urban runoff. europa.euiarc.fr While PAHs generally have low solubility in water, they can be detected in surface waters, with higher concentrations sometimes found in rainwater compared to surface waters. iarc.fr Although specific data for 6-nitro-Cyclopenta(cd)pyrene in water is scarce, the general principles of PAH transport suggest its potential presence in contaminated water bodies.

Soil and Sediments: Soil and sediments are significant sinks for atmospheric PAHs. europa.eu Deposition from the atmosphere is a primary pathway for the contamination of soils. europa.eu Once in the soil, the persistence of these compounds can range from months to years. europa.eu Sediments in aquatic environments can also accumulate PAHs from the overlying water. europa.eu Research has indicated the presence of Cyclopenta(cd)pyrene, the parent compound, in sediments, originating from sources like automobile exhaust and atmospheric soot. researchgate.net This suggests that its nitro-derivative could also be present in these compartments.

The degradation of parent PAHs in the environment can lead to the formation of other compounds, including oxidized and nitro derivatives, which may then contaminate food sources. europa.eu

Spatiotemporal Variability and Source Apportionment Research

The concentration and distribution of 6-nitro-Cyclopenta(cd)pyrene and other nitro-PAHs exhibit significant spatial and temporal variability, which is closely linked to their emission sources and atmospheric transformation processes. tandfonline.com Source apportionment studies aim to identify the contributions of different sources to the observed pollutant concentrations.

For nitro-PAHs, distinguishing between primary emissions and secondary atmospheric formation is a key aspect of source apportionment. d-nb.info Some nitro-PAHs are primarily emitted directly from combustion sources, while others are mainly formed through the atmospheric reactions of their parent PAHs. tandfonline.comd-nb.info For example, the ratio of 2-nitrofluoranthene (B81861) to 1-nitropyrene (B107360) is often used as an indicator of the relative importance of secondary formation versus primary emissions. d-nb.info

Studies have identified various sources contributing to the atmospheric burden of PAHs and their derivatives, including:

Fossil fuel combustion: This includes emissions from vehicles and industrial processes. d-nb.info

Biomass burning: Residential wood combustion is a notable source of PAHs. nih.gov

Shipping emissions: Exhaust from ships has been identified as a significant source of PAHs and their derivatives in certain regions. d-nb.info

The spatial distribution is heavily influenced by the location of these sources. Urban and industrialized areas typically show higher concentrations of these pollutants compared to rural or remote locations. herts.ac.uk For instance, concentrations of nitro-PAHs in polluted areas can be in the range of 0.01–10 ng m⁻³, while at remote sites, they are often below 0.01 ng m⁻³. tandfonline.com

Temporal variations are also significant, often driven by seasonal changes in emission patterns and meteorological conditions. For example, in some regions, winter may see higher concentrations due to increased fuel combustion for heating and specific meteorological conditions like temperature inversions that trap pollutants near the surface. copernicus.org

The table below provides a summary of various PAH sources and their potential to emit related compounds.

| Source Category | Specific Examples | Associated Compounds Mentioned in Research |

| Combustion | Residential wood burning, Fossil fuel combustion | Parent PAHs, Nitro-PAHs, Oxygenated PAHs tandfonline.comnih.gov |

| Industrial | Coke ovens, Industrial effluents | Parent PAHs, including Indeno[1,2,3-cd]pyrene herts.ac.ukiarc.fr |

| Mobile | Diesel and gasoline engines, Ship exhaust | Parent PAHs, Nitro-PAHs, including 1-nitropyrene herts.ac.ukd-nb.info |

| Natural | Forest fires, Volcanic eruptions | Parent PAHs herts.ac.uk |

Environmental Fate and Biogeochemical Transformations of 6 Nitro Cyclopenta Cd Pyrene

Atmospheric Removal Processes and Reactivity

The atmosphere is a primary medium for the transformation and transport of 6-nitro-cyclopenta(cd)pyrene. Its removal from the atmosphere is governed by photolytic degradation and reactions in both the gas and particle phases.

Photolysis, the breakdown of compounds by sunlight, is a significant degradation pathway for many PAHs and their derivatives. While specific studies on the photolytic degradation of 6-nitro-cyclopenta(cd)pyrene are not extensively detailed in the reviewed literature, it is known that solar radiation can be a swift pathway for the photodegradation of PAHs. dntb.gov.ua The absorption of UV light by PAHs can lead to their decomposition. nih.gov For nitro-PAHs, photolysis can be an important sink, contributing to their removal from the atmosphere. copernicus.org However, the efficiency of this process is dependent on various factors, including the intensity of solar radiation and the physical state of the compound.

Nitro-PAHs are formed in the atmosphere through both gas-phase and heterogeneous reactions of their parent PAHs with atmospheric oxidants. tandfonline.comd-nb.info In the gas phase, the reaction with the hydroxyl radical (OH) is a dominant loss process for PAHs, leading to the formation of nitro-PAHs in the presence of nitrogen oxides (NOx). tandfonline.comrsc.orgnih.gov Nitrate (B79036) radicals (NO3) also play a role, particularly during nighttime, and can lead to significant nitro-PAH formation. tandfonline.comrsc.org

Particle-bound PAHs and nitro-PAHs also undergo heterogeneous reactions. These reactions can sometimes be faster than gas-phase reactions. tandfonline.com However, the particle matrix can also shield the compound from oxidants, potentially increasing its atmospheric lifetime and allowing for long-range transport. tandfonline.com The distribution between the gas and particle phases is crucial, with higher molecular weight compounds like 6-nitro-cyclopenta(cd)pyrene expected to be predominantly associated with particulate matter. nih.govcopernicus.org

Table 1: Key Atmospheric Reactions for Nitro-PAH Formation and Degradation

| Reaction Type | Reactants | Products | Significance |

| Gas-Phase Reaction | Parent PAH + OH radical + NOx | Nitro-PAH, Quinones, Ring-opened products | Major daytime atmospheric sink for PAHs, leading to nitro-PAH formation. tandfonline.comrsc.org |

| Gas-Phase Reaction | Parent PAH + NO3 radical | Nitro-PAH | Significant nighttime pathway for nitro-PAH formation. tandfonline.comrsc.org |

| Heterogeneous Reaction | Particle-bound PAH + Oxidants (e.g., O3, NO2) | Particle-bound Nitro-PAH | Important transformation pathway on atmospheric particles. tandfonline.comresearchgate.net |

| Photolysis | Nitro-PAH + Sunlight | Degradation Products | Potential removal mechanism for nitro-PAHs from the atmosphere. dntb.gov.uacopernicus.org |

Microbial Biodegradation and Metabolic Pathways

Microbial activity in soil and sediment is a key factor in the ultimate fate of 6-nitro-cyclopenta(cd)pyrene. Bacteria and fungi have evolved diverse metabolic pathways to degrade these complex molecules.

The microbial degradation of PAHs and nitro-PAHs is a critical detoxification process in the environment. nih.govsci-hub.se Bacteria, in particular, possess a remarkable metabolic versatility for breaking down these compounds. frontiersin.orgnih.gov The initial step in the aerobic bacterial degradation of PAHs typically involves dioxygenase enzymes, which introduce two oxygen atoms into the aromatic ring, leading to the formation of dihydrodiols. sci-hub.sefrontiersin.org Cytochrome P450 monooxygenases are another class of enzymes that can initiate PAH metabolism. nih.govfrontiersin.org

For nitro-PAHs, both oxidative and reductive pathways are important. tandfonline.comtandfonline.com Nitroreduction, the conversion of the nitro group to an amino group, is a critical step in the metabolic activation of many nitro-PAHs and can be carried out by various bacteria. nih.gov Fungi, such as Cunninghamella elegans, have also been shown to metabolize nitro-PAHs through the action of cytochrome P-450 monooxygenases. nih.govnih.gov

The identification of metabolic intermediates is crucial for elucidating the biodegradation pathways of 6-nitro-cyclopenta(cd)pyrene. While specific intermediates for this compound are not detailed in the available literature, studies on analogous nitro-PAHs provide valuable insights. For instance, the fungal metabolism of 6-nitrochrysene (B1204248) by Cunninghamella elegans yields sulfate (B86663) conjugates, specifically 6-nitrochrysene 1-sulfate and 6-nitrochrysene 2-sulfate. nih.gov Similarly, the metabolism of 6-nitrobenzo[a]pyrene by the same fungus produces glucoside and sulfate conjugates of hydroxylated metabolites. nih.gov These findings suggest that hydroxylation followed by conjugation is a likely detoxification pathway for 6-nitro-cyclopenta(cd)pyrene in fungi. In bacteria, the reduction of the nitro group to an amino group is a common metabolic step. nih.govtandfonline.com

Table 2: Examples of Microbial Metabolites from Nitro-PAHs

| Parent Compound | Organism | Key Metabolites | Metabolic Pathway |

| 6-Nitrochrysene | Cunninghamella elegans (fungus) | 6-nitrochrysene 1-sulfate, 6-nitrochrysene 2-sulfate | Ring oxidation followed by sulfate conjugation. nih.gov |

| 6-Nitrobenzo[a]pyrene | Cunninghamella elegans (fungus) | Glucoside and sulfate conjugates of 1- and 3-hydroxy 6-NO2-BaP | Ring oxidation and subsequent conjugation. nih.gov |

| 1-Nitropyrene (B107360) | Bacteria | Aminopyrene | Nitroreduction. tandfonline.com |

| 2-Nitrofluoranthene (B81861) | Bacteria | Aminofluoranthene | Nitroreduction. tandfonline.com |

| 3-Nitrofluoranthene | Bacteria | Aminofluoranthene | Nitroreduction. tandfonline.com |

Transport and Partitioning Dynamics Across Environmental Phases

The movement and distribution of 6-nitro-cyclopenta(cd)pyrene between air, water, soil, and sediment are governed by its physicochemical properties. cdc.gov As a high molecular weight PAH derivative, it is expected to have low water solubility and a high tendency to adsorb to organic matter in soil and sediment. europa.eudiva-portal.org

The partitioning between the gaseous and particulate phases in the atmosphere is a critical factor determining its transport potential. tandfonline.comcdc.gov Due to its likely low vapor pressure, 6-nitro-cyclopenta(cd)pyrene is expected to exist predominantly in the particle-bound state. nih.gov This association with particulate matter facilitates its long-range atmospheric transport to remote regions. tandfonline.comd-nb.info Once deposited, its strong adsorption to soil and sediment limits its mobility in these compartments. europa.eudiva-portal.org The octanol-water partition coefficient (Kow) is a key parameter used to predict the bioaccumulation potential of organic compounds, with higher values indicating a greater tendency to accumulate in fatty tissues. cdc.govmdpi.com

Advanced Analytical Methodologies for 6 Nitro Cyclopenta Cd Pyrene Characterization

Sample Preparation and Enrichment Techniques for Complex Matrices

The initial and most critical stage in the analysis of 6-nitro-Cyclopenta(cd)pyrene involves its isolation from the sample matrix. concawe.euacs.orgnih.gov This process aims to concentrate the analyte while removing interfering compounds that could compromise subsequent analysis. concawe.eu

Extraction Methods (e.g., Pressurized Liquid Extraction, Soxhlet Extraction, Ultrasonic Extraction)

The selection of an appropriate extraction method is paramount for achieving high recovery of 6-nitro-Cyclopenta(cd)pyrene. Common techniques employed for extracting nitro-PAHs from solid matrices include:

Pressurized Liquid Extraction (PLE): This technique, also known as pressurized solvent extraction (PSE), utilizes elevated temperatures and pressures to enhance the extraction efficiency of solvents. scielo.br Dichloromethane (B109758) is a solvent that has been effectively used in PLE for extracting nitro-PAHs from soil and roadside dust. scielo.br For instance, a method for analyzing urban air particulate matter (Standard Reference Material 1649a) involved PLE with dichloromethane. nist.gov

Soxhlet Extraction: A classic and robust method, Soxhlet extraction provides exhaustive extraction through continuous cycling of a solvent. nih.gov For the analysis of atmospheric particulate matter, subsamples have been Soxhlet extracted for 18-20 hours using solvents like dichloromethane or a mixture of 50% hexane (B92381) and 50% acetone (B3395972). nist.gov

Ultrasonic Extraction: This method uses high-frequency sound waves to facilitate the extraction process. For the analysis of PAHs from quartz fiber filters, a microwave-accelerated system has been used with a hexane/acetone mixture (1:1, v/v). nih.gov

The choice of solvent is crucial. Dichloromethane and mixtures of hexane and acetone are frequently reported for their effectiveness in extracting a broad range of PAHs and their derivatives. scielo.brnist.govnih.gov

Clean-up and Fractionation Strategies (e.g., Solid Phase Extraction, Gel Chromatography)

Following extraction, the crude extract is typically subjected to clean-up and fractionation to isolate the nitro-PAH fraction from other interfering compounds, particularly the more abundant parent PAHs. concawe.euscielo.brcsic.es

Solid Phase Extraction (SPE): SPE is a widely used technique for sample clean-up. Aminopropylsilane-bonded silica (B1680970) SPE cartridges are commonly employed to separate PAHs and nitro-PAHs based on their polarity. nist.gov For example, extracts from atmospheric particulate matter were passed through an aminopropylsilane (B1237648) SPE cartridge, with the nitro-PAH fraction being eluted with a specific solvent mixture. nist.gov Silica gel is another common sorbent used in SPE for this purpose. copernicus.org

Gel Permeation Chromatography (GPC): GPC, also known as size-exclusion chromatography, separates molecules based on their size. It has been used as a preliminary fractionation step for organic extracts of sediments, separating high molecular weight compounds from the fraction containing PAHs and their derivatives. csic.es

Open Column Chromatography: This technique is often used for fractionation. Silica gel is a common stationary phase. scielo.br By using a gradient of solvents with increasing polarity, from non-polar solvents like hexane to more polar solvents like dichloromethane and methanol, different classes of compounds can be separated. scielo.br For instance, a non-polar fraction containing aliphatic hydrocarbons can be eluted first, followed by a fraction containing parent PAHs, and then a more polar fraction containing nitro-PAHs. scielo.br

A typical fractionation scheme might involve eluting an aromatic fraction with a mixture of hexane and dichloromethane, followed by a slightly more polar fraction containing nitro-PAHs with dichloromethane, and finally a polar fraction with methanol. scielo.br

High-Resolution Chromatographic Separation Systems

To resolve the complex mixture of compounds present in the enriched fractions, high-resolution chromatographic techniques are essential. concawe.eucsic.esnih.gov

Gas Chromatography (GC) Applications

Gas chromatography is a powerful technique for the separation of volatile and semi-volatile compounds like nitro-PAHs. concawe.euscielo.brcsic.es

Columns: Fused-silica capillary columns are the standard for high-resolution GC. csic.es Columns with a 5% phenyl-substituted methylpolysiloxane stationary phase (such as DB-5) are frequently used for the analysis of PAHs and their derivatives. nist.govcsic.esnih.gov For more complex separations, columns with a 50% phenyl-substituted methylpolysiloxane stationary phase can provide different selectivity. nist.gov

Temperature Programming: A carefully controlled oven temperature program is crucial for achieving optimal separation. csic.es Typically, the program starts at a lower temperature, which is then ramped up to a final high temperature to elute the less volatile compounds. nih.govcsic.es

Detectors: While various detectors can be used with GC, mass spectrometry (MS) is the most common for the definitive identification and quantification of 6-nitro-Cyclopenta(cd)pyrene. scielo.brcsic.es

Liquid Chromatography (LC) Techniques (e.g., HPLC, UHPLC, Reversed-Phase HPLC)

Liquid chromatography, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), offers a complementary separation technique to GC, especially for less volatile or thermally labile compounds. concawe.eucsic.esnih.gov

Reversed-Phase HPLC (RP-HPLC): This is the most common mode of LC used for PAH analysis. researchgate.net It typically employs a non-polar stationary phase, such as C18 (octadecylsilane), and a polar mobile phase, often a gradient of water and acetonitrile (B52724) or methanol. csic.eschromatographyonline.com

Normal-Phase HPLC (NP-HPLC): NP-HPLC, which uses a polar stationary phase (like silica) and a non-polar mobile phase, is primarily used for fractionation and clean-up of extracts to isolate compound classes based on polarity. nist.govcsic.es For instance, a semi-preparative amino/cyano phase column with a mobile phase of 20% dichloromethane in hexane has been used to isolate the nitro-PAH fraction. nist.gov

UHPLC: UHPLC systems utilize smaller particle size columns and higher pressures to achieve faster separations and higher resolution compared to conventional HPLC. researchgate.net A UHPLC method has been developed for the simultaneous analysis of 29 PAHs and nitro-PAHs. researchgate.net

Advanced Spectrometric Detection and Identification

Following chromatographic separation, sensitive and selective detection is required for the unambiguous identification and quantification of 6-nitro-Cyclopenta(cd)pyrene. concawe.euscielo.brcsic.esnih.gov

Mass Spectrometry (MS): MS is the gold standard for the detection and identification of trace-level organic compounds. When coupled with GC (GC-MS) or LC (LC-MS), it provides both retention time and mass spectral data, which together offer a high degree of certainty in compound identification. scielo.brcsic.es

Electron Ionization (EI): EI is a common ionization technique in GC-MS, but it can cause extensive fragmentation of nitro-PAHs, sometimes leading to the absence of a molecular ion. researchgate.net

Negative Ion Chemical Ionization (NICI): NICI is a softer ionization technique that is highly selective and sensitive for electronegative compounds like nitro-PAHs. nist.govnih.govcsic.es It often produces a strong molecular ion signal, which is crucial for identification. nist.gov For quantification, selected ion monitoring (SIM) is often used, where the mass spectrometer is set to detect only specific ions characteristic of the target analyte, such as the molecular ion (M+) and the ion corresponding to the loss of a nitro group (M-NO2)+. scielo.br

Tandem Mass Spectrometry (MS/MS): GC-MS/MS provides even greater selectivity and sensitivity by performing a second stage of mass analysis on a specific precursor ion. researchgate.net This technique is particularly useful for analyzing complex matrices where interferences are a significant problem. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Orbitrap MS, provide highly accurate mass measurements, which can be used to determine the elemental composition of an ion, further confirming its identity. acs.org An HPLC-Orbitrap MS method has been developed for the non-targeted identification of nitro compounds in diesel particulate matter. acs.org

Atmospheric Pressure Photoionization (APPI): APPI is an ionization source used with LC-MS that is effective for the analysis of PAHs and nitro-PAHs. researchgate.net

Table of Research Findings for 6-nitro-Cyclopenta(cd)pyrene Analysis

| Parameter | Method/Technique | Details | Reference |

| Extraction | Pressurized Liquid Extraction (PLE) | Solvent: Dichloromethane; Matrix: Soil, Roadside Dust | scielo.br |

| Soxhlet Extraction | Solvent: Dichloromethane or 50% Hexane/50% Acetone; Matrix: Atmospheric Particulate Matter | nist.gov | |

| Clean-up | Solid Phase Extraction (SPE) | Sorbent: Aminopropylsilane; Eluent for nitro-PAH fraction: 20% Dichloromethane in Hexane | nist.gov |

| Open Column Chromatography | Stationary Phase: Silica Gel; Eluent Gradient: Hexane -> Dichloromethane -> Methanol | scielo.br | |

| Separation | Gas Chromatography (GC) | Column: 5% Phenyl-substituted methylpolysiloxane (DB-5) | csic.es |

| High-Performance Liquid Chromatography (HPLC) | Mode: Reversed-Phase; Stationary Phase: C18 | researchgate.net | |

| Mode: Normal-Phase (for fractionation); Stationary Phase: Amino/cyano | nist.gov | ||

| Detection | Gas Chromatography-Mass Spectrometry (GC-MS) | Ionization: Negative Ion Chemical Ionization (NICI); Monitoring: Selected Ion Monitoring (SIM) | scielo.brnist.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Ionization: Atmospheric Pressure Photoionization (APPI); Analyzer: Tandem Mass Spectrometry (MS/MS) | researchgate.net | |

| Analyzer: High-Resolution Mass Spectrometry (Orbitrap) | acs.org |

Mass Spectrometry (MS) Approaches (e.g., GC-MS, LC-MS/MS, NICI-MS, APCI-TOF-MS, SIM Mode)

Mass spectrometry, interfaced with gas or liquid chromatography, stands as the cornerstone for the definitive analysis of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) like 6-nitro-Cyclopenta(cd)pyrene.

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a robust technique for separating and detecting nitro-PAHs. The use of capillary columns, such as those with a 5% phenyl-substituted methylpolysiloxane stationary phase, allows for the effective separation of various isomers. nist.govnist.gov For enhanced sensitivity and selectivity, GC-MS is often operated in Selected Ion Monitoring (SIM) mode . ulisboa.ptmdpi.com In SIM mode, the mass spectrometer is set to detect only specific mass-to-charge ratios (m/z) corresponding to the target analyte and its fragments, thereby reducing background noise and improving detection limits. ulisboa.ptmdpi.comd-nb.infofire-res.eu For complex mixtures, comprehensive two-dimensional gas chromatography (GC×GC) coupled with a time-of-flight mass spectrometer (TOF-MS) offers superior resolution and peak capacity.

Negative Ion Chemical Ionization (NICI) is a particularly powerful ionization technique for analyzing nitro-aromatic compounds. ntnu.no GC-MS with NICI (GC/NICI-MS) provides high sensitivity for nitro-PAHs because the nitro-functional group has a high affinity for electron capture, leading to the formation of stable negative ions. copernicus.orgcsic.es This method has been successfully applied to the analysis of nitro-PAHs in standard reference materials from urban atmospheric particulates and diesel soot. nist.govnist.gov The analysis of the nitro-PAH fraction from Standard Reference Material (SRM) 1649a (urban dust) and SRM 1650b (diesel particulate matter) utilized GC/NICI-MS for quantification. nist.govnist.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers an alternative and complementary approach, particularly for less volatile or thermally labile compounds. Ultra-High Performance Liquid Chromatography (UHPLC) systems can achieve rapid separations. nih.govresearchgate.netAtmospheric Pressure Photoionization (APPI) is an effective ionization source for nonpolar compounds like PAHs and their derivatives, and when coupled with tandem mass spectrometry (UHPLC-APPI-MS/MS), it provides a sensitive and reliable method for simultaneous analysis. nih.govresearchgate.net Another ionization technique, Atmospheric Pressure Chemical Ionization (APCI) , is also employed, often in tandem with MS/MS (GC-APCI-MS/MS), for the analysis of OPAHs and NPAHs. d-nb.info Tandem mass spectrometry (MS/MS) enhances specificity through Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion, minimizing interferences from the sample matrix. copernicus.orgnih.gov

The table below summarizes typical MS approaches used for the analysis of nitro-PAHs.

| Technique | Ionization Mode | Key Features | Typical Application | Reference |

|---|---|---|---|---|

| GC-MS | Electron Impact (EI), Negative Ion Chemical Ionization (NICI) | High resolution for isomers; SIM mode for selectivity. NICI offers high sensitivity for nitro-compounds. | Analysis of nitro-PAHs in air, sediment, and particulate matter. | ulisboa.ptntnu.nocopernicus.orgcsic.es |

| LC-MS/MS | Atmospheric Pressure Photoionization (APPI), Atmospheric Pressure Chemical Ionization (APCI) | Suitable for less volatile compounds; MRM for high specificity and reduced matrix effects. | Simultaneous analysis of multiple PAHs and nitro-PAHs in environmental samples. | d-nb.infonih.govresearchgate.net |

| GC-Orbitrap-MS | Electron Impact (EI) | High-resolution mass analysis in full scan mode, enabling low detection limits (sub-picogram). | Personal exposure monitoring and analysis of low-volume air samples. | fire-res.eu |

Spectroscopic Detection Methods (e.g., Fluorescence Detection, UV Detection)

Spectroscopic detectors, primarily used with High-Performance Liquid Chromatography (HPLC), offer alternative methods for the quantification of PAHs and their derivatives.

Fluorescence Detection (FLD) is highly selective and sensitive for many fluorescent PAHs. nih.gov The technique's selectivity arises from the ability to choose specific excitation and emission wavelengths for the target analyte. epa.gov For enhanced selectivity in complex mixtures, selective fluorescence quenching agents like nitromethane (B149229) can be utilized to eliminate signals from interfering compounds. optica.org

UV Detection , often using a Diode Array Detector (DAD), is a more universal detection method for aromatic compounds that absorb UV light. nih.gov While generally less sensitive than fluorescence detection, it is crucial for detecting non-fluorescent or weakly fluorescent compounds. nih.gov The parent compound, Cyclopenta(cd)pyrene, is often analyzed using UV detection. nih.govrsc.org A combination of fluorescence and UV detectors in series can provide comprehensive profiling of a sample, detecting both fluorescent and non-fluorescent PAHs. epa.gov

Method Validation and Performance Metrics in Environmental and Research Applications

The validation of analytical methods is critical to ensure the accuracy, reliability, and comparability of data generated in environmental monitoring and research studies. Validation typically involves assessing linearity, limits of detection (LOD), limits of quantification (LOQ), precision, and accuracy (recovery). mdpi.comcopernicus.org

For the analysis of nitro-PAHs, methods are often validated using Standard Reference Materials (SRMs) issued by institutions like the National Institute of Standards and Technology (NIST), such as SRM 1649a (Urban Dust) and SRM 1650b (Diesel Particulate Matter). nist.govnist.gov

Studies have demonstrated excellent linearity for calibration curves, with coefficients of determination (R²) typically greater than 0.99 for most nitro-PAHs. mdpi.comcopernicus.org The precision of these methods, expressed as relative standard deviation (RSD), is generally below 15%. mdpi.com Recovery experiments, where a known amount of the analyte is spiked into a real sample matrix, are used to assess the accuracy of the extraction and cleanup procedures, with acceptable recovery rates varying by compound and matrix but often falling within the 70-120% range. mdpi.com

The instrumental limits of detection for nitro-PAHs can be exceptionally low. For instance, using GC-ECNI-MS, LOQs for nitro-PAHs have been reported in the range of 0.09 to 2.04 picograms (pg). copernicus.org High-resolution GC-Orbitrap-MS methods have achieved quantification limits as low as 0.5 pg/μL in full scan mode, allowing for the analysis of very small sample volumes. fire-res.eu

The table below presents a summary of performance metrics from various validated methods for nitro-PAH analysis.

| Analytical Method | Matrix | Linearity (R²) | LOD / LOQ | Recovery (%) | Reference |

|---|---|---|---|---|---|

| GC-ECNI-MS | Air Particulates (Filter) | > 0.99 | LOQ: 0.09 - 2.04 pg | 44 - 89 | copernicus.org |

| GC-MS (SIM) | Plant Leaves | > 0.99 | LOD: 0.2 - 0.7 µg/kg | 71.0 - 97.6 | mdpi.com |

| GC-Orbitrap-MS | Air Particulates (Filter) | Not Specified | LOQ: 0.5 pg/µL | Not Specified | fire-res.eu |

| UHPLC-APPI-MS/MS | Aerosol Samples | Not Specified | LOD: < 3 pg | Not Specified | nih.gov |

Based on a comprehensive search of the available scientific literature, there is a significant lack of specific research data on the chemical compound “Cyclopenta(cd)pyrene, 6-nitro-”. The metabolic activation pathways, formation of macromolecular adducts, and specific interactions with nucleic acids for this particular nitrated polycyclic aromatic hydrocarbon (PAH) have not been detailed in the retrieved scientific records.

The existing body of research extensively covers the bioreactivity of the parent compound, Cyclopenta(cd)pyrene (CPP), and provides general mechanistic insights into the metabolic activation of other nitro-PAHs. For instance, CPP is known to be metabolically activated to its 3,4-epoxide, which is a reactive electrophile that forms DNA adducts. For many other nitro-PAHs, metabolic activation is understood to proceed via two primary routes: nitroreduction, leading to reactive N-hydroxy arylamine intermediates, and ring epoxidation. In some cases, a combination of both pathways is responsible for the generation of the ultimate carcinogenic species.

However, without specific studies on 6-nitro-Cyclopenta(cd)pyrene, any discussion on its specific metabolic activation pathways, the role of enzymes such as sulfotransferases in its metabolite generation, the characterization of its DNA adducts (such as deoxyguanosine adducts), its site-specific binding to DNA, and the structural determinants of its adduct formation would be speculative.

Therefore, due to the absence of specific scientific data for "Cyclopenta(cd)pyrene, 6-nitro-", it is not possible to generate the detailed and scientifically accurate article as requested in the provided outline. Further empirical research is required to elucidate the specific mechanistic details of the bioreactivity of this compound.

Mechanistic Studies of 6 Nitro Cyclopenta Cd Pyrene Bioreactivity

Mechanistic Basis of Mutagenicity and Genotoxicity

Bacterial Mutagenicity Assays (e.g., Ames Test, Salmonella typhimurium strains)

The Ames test, a bacterial reverse mutation assay using various strains of Salmonella typhimurium, is a widely used method to assess the mutagenic potential of chemical substances. nih.gov The parent compound, Cyclopenta(cd)pyrene, has been demonstrated to be a potent mutagen in the Ames test, particularly in strains such as TA98 and TA100, which are indicative of frameshift and base-pair substitution mutations, respectively. nih.govresearchgate.net The mutagenicity of CPP is dependent on metabolic activation. nih.gov

For nitro-PAHs in general, the mutagenic response in Salmonella assays can be complex. Some nitro-PAHs are direct-acting mutagens, not requiring external metabolic activation, as the bacterial nitroreductases can activate the compound. Others, similar to their parent PAHs, require metabolic activation by mammalian microsomal enzymes (S9 fraction) to exhibit their mutagenic potential. The position of the nitro group on the aromatic ring system is a critical determinant of the compound's mutagenic potency and its requirement for metabolic activation. medicineinnovates.com

Given that CPP is a potent S9-dependent mutagen, it is plausible that 6-nitro-Cyclopenta(cd)pyrene would also exhibit mutagenicity in the Ames test. The presence of the nitro group could potentially lead to direct-acting mutagenicity through bacterial nitroreductase activity, or it could modify the S9-dependent mutagenicity profile observed for the parent compound.

Table 1: Anticipated Mutagenicity Profile of 6-nitro-Cyclopenta(cd)pyrene in Ames Test Strains

| Strain | Mutation Type Detected | Expected Response for Cyclopenta(cd)pyrene (with S9) | Postulated Response for 6-nitro-Cyclopenta(cd)pyrene |

| TA98 | Frameshift | Positive nih.gov | Potentially positive (direct-acting or S9-dependent) |

| TA100 | Base-pair substitution | Positive nih.gov | Potentially positive (direct-acting or S9-dependent) |

| TA1535 | Base-pair substitution | Negative researchgate.net | Unknown |

| TA1537 | Frameshift | Positive researchgate.net | Unknown |

| TA1538 | Frameshift | Positive researchgate.net | Unknown |

This table is generated based on known data for the parent compound and general principles of nitro-PAH mutagenicity. Specific experimental data for 6-nitro-Cyclopenta(cd)pyrene is not available.

Influence of Metabolic Activation on Mutagenic Response

The metabolic activation of Cyclopenta(cd)pyrene is a prerequisite for its mutagenic activity. nih.gov The primary pathway involves the cytochrome P450 monooxygenase system, which epoxidizes the ethylenic bridge of the five-membered ring to form CPP-3,4-oxide. nih.gov This epoxide is a reactive electrophile that can form adducts with DNA, leading to mutations. The formation of trans-3,4-dihydroxy-3,4-dihydrocyclopenta[cd]pyrene is a major metabolic pathway. uu.nl

The introduction of a nitro group, as in 6-nitro-Cyclopenta(cd)pyrene, adds complexity to the metabolic activation process. Two principal pathways can be considered for the bioactivation of nitro-PAHs:

Ring Oxidation: Similar to the parent PAH, cytochrome P450 enzymes can oxidize the aromatic rings, potentially forming nitro-PAH epoxides. These metabolites can then interact with DNA.

Nitroreduction: The nitro group can be reduced by cytosolic and microsomal nitroreductases to form nitroso and N-hydroxyamino derivatives. The N-hydroxyamino metabolite can be further activated by esterification (e.g., by O-acetyltransferase or sulfotransferase) to a highly reactive species that readily forms DNA adducts.

For 6-nitro-Cyclopenta(cd)pyrene, it is hypothesized that both ring oxidation of the cyclopenta-ring and reduction of the nitro group could be viable activation pathways. The ultimate mutagenic potential would depend on the balance of these metabolic routes and the reactivity of the resulting metabolites with DNA.

Structure-Activity Relationships for Mutagenic Potential

Studies on various nitro-PAH isomers have shown that the position of the nitro group can dramatically affect mutagenicity. medicineinnovates.com For instance, the orientation of the nitro group relative to the plane of the aromatic rings can influence its ability to be reduced by nitroreductases. The electronic environment of the nitro group, as determined by the surrounding aromatic structure, also plays a role in its reduction potential.

In the case of 6-nitro-Cyclopenta(cd)pyrene, the nitro group is situated on the main pyrene (B120774) ring system. Its specific location at the 6th position would influence the electronic distribution of the entire molecule. This, in turn, would affect both the susceptibility of the cyclopenta-ring to epoxidation and the ease of reduction of the nitro group. Without experimental data, it is difficult to predict the precise effect of the 6-nitro substitution on the mutagenic potency of CPP. However, based on studies of other nitro-PAHs, it is reasonable to assume that it would significantly alter the mutagenic profile of the parent compound.

Cellular and Subcellular Bioreactivity Studies

While specific cellular and subcellular bioreactivity studies for 6-nitro-Cyclopenta(cd)pyrene are lacking, insights can be drawn from research on its parent compound and other nitro-PAHs.

Cyclopenta(cd)pyrene has been shown to be genotoxic in mammalian cells. uu.nl Its metabolites can form DNA adducts, which, if not repaired, can lead to mutations and initiate carcinogenesis. The primary adducts are formed through the reaction of the CPP-3,4-oxide with DNA.

Nitro-PAHs are known to induce a range of cellular responses, including DNA damage, oxidative stress, and apoptosis. In human fibroblast cells, for example, nitropyrenes have been shown to be cytotoxic and to mediate their effects through cellular metabolism into reactive species that bind to DNA. nih.gov

It is anticipated that 6-nitro-Cyclopenta(cd)pyrene would also be capable of inducing cellular damage. The formation of DNA adducts, either through ring-oxidized metabolites or through metabolites from nitroreduction, would be a key event in its genotoxic action. The specific nature of these adducts and the cellular repair mechanisms they trigger would be critical determinants of the ultimate biological outcome. Further research is necessary to elucidate the precise cellular and subcellular bioreactivity of this compound.

Computational and Theoretical Investigations of 6 Nitro Cyclopenta Cd Pyrene

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic characteristics of PAHs and their derivatives. These methods provide insights into the distribution of electrons within the molecule, which dictates its stability, reactivity, and spectroscopic properties.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. The HOMO energy relates to the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability. innovareacademics.in

For PAHs, the addition of a cyclopenta-fused ring is known to influence the frontier orbitals. Computational studies on a dicyclopenta-fused peropyrene, for instance, revealed that the fusion of five-membered rings significantly lowers the LUMO energy level and narrows the HOMO-LUMO gap compared to the parent compound without the rings. beilstein-journals.org This suggests that the cyclopenta moiety in cyclopenta(cd)pyrene contributes to a lower energy gap, enhancing its reactivity compared to pyrene (B120774). The HOMO of a related cyclopenta-fused system showed high electron density along the fused five-membered rings, indicating their role in the molecule's electronic character. beilstein-journals.org

The introduction of a nitro (-NO2) group, which is strongly electron-withdrawing, further modifies the electronic structure. It is expected to significantly lower the energies of both the HOMO and LUMO, with a pronounced effect on the LUMO, making the molecule a better electron acceptor. mdpi.comacs.org In studies of push-pull pyrene derivatives, the HOMO is typically located on the electron-donating pyrene core, while the LUMO is centered on the electron-accepting group. mdpi.com For 6-nitro-cyclopenta(cd)pyrene, the LUMO would likely be localized predominantly on the nitro group and the adjacent aromatic structure.

Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gaps for Related PAHs

| Compound | Computational Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|---|

| Dicyclopenta-fused Peropyrene | B3LYP/6-311++G(d,p) | -5.22 | -2.98 | 2.24 | beilstein-journals.org |

| Peropyrene derivative (parent) | B3LYP/6-311++G(d,p) | -5.61 | -2.38 | 3.23 | beilstein-journals.org |

| Helical Azulene-embedded beilstein-journals.orghelicene (NPH-R1) | B3LYP/6-311G(d,p) | -5.20 | -3.79 | 1.41 (electrochemical) | chinesechemsoc.org |

| Pyrene-based Dye (B2) | B3LYP/6-31G(d) | -5.12 | -2.01 | 3.11 | acs.org |

| Pyrene-based Dye (B3, with -OH group) | B3LYP/6-31G(d) | -5.02 | -2.12 | 2.90 | acs.org |

The site of electrophilic attack, such as nitration, on a PAH is governed by the electron density distribution in the aromatic system. Computational methods can predict the most probable sites of reaction. For the parent pyrene molecule, calculations have shown that the most electron-rich centers, activated for electrophilic aromatic substitution, are the 1, 3, 6, and 8 positions. researchgate.net

More advanced computational approaches are used to refine these predictions for atmospheric transformations. Methods such as average local ionization energy (ALIE) and analysis of HOMO composition have been successfully applied to predict the major nitration products for numerous PAHs. nih.govacs.org For example, in the case of benzo[a]pyrene, both ALIE calculations and analysis of dual descriptor (DD) values correctly predict that the C6 position is the most reactive site, which aligns with the laboratory observation of 6-nitrobenzo[a]pyrene as a major product. nih.govacs.org This provides a strong theoretical basis for the formation of 6-nitro-cyclopenta(cd)pyrene from its parent PAH under similar conditions. The reactivity of the pyrene dianion, a highly reactive intermediate, has been shown through 13C NMR spectroscopy to have the highest charge density at the 4-position, guiding its synthetic applications. researchgate.net

Theoretical calculations are highly valuable for simulating and interpreting spectroscopic data. Time-dependent DFT (TD-DFT) is a common method for predicting the ultraviolet-visible (UV-vis) absorption spectra of molecules.

Studies on a series of PAHs have demonstrated a systematic relationship between structure and spectral shifts. The addition of a peripheral cyclopenta ring to a PAH core results in significant bathochromic (red) shifts in the principal absorption bands. researchgate.net This effect is attributed to the alteration of the molecule's electronic structure, particularly the narrowing of the HOMO-LUMO gap. beilstein-journals.org These theoretical predictions are consistent with experimental observations. researchgate.net Therefore, it is predicted that the UV-vis spectrum of 6-nitro-cyclopenta(cd)pyrene would be red-shifted compared to 6-nitropyrene.

Table 2: Calculated Bathochromic Shifts in UV-vis Spectra due to Cyclopenta-fusion

| Absorption Band | Average Bathochromic Shift (nm) | Source |

|---|---|---|

| β-band | 7 | researchgate.net |

| β'-band | 16 | researchgate.net |

| p-band | 44 | researchgate.net |

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling allows for the detailed exploration of reaction pathways, including the identification of transition states and the calculation of activation energies. This provides a mechanistic understanding of how molecules like 6-nitro-cyclopenta(cd)pyrene are formed and subsequently transformed.

The formation of nitro-PAHs in the atmosphere is understood to occur primarily through the electrophilic addition of radicals like •NO2 or •NO3 to the aromatic ring. acs.orgbham.ac.uk Computational models can map the potential energy surface for this reaction, identifying the intermediates and the transition states that connect them.

For the parent structures, the formation of cyclopenta-fused PAHs has been studied computationally. These models show that the cyclization process to form the five-membered ring is often energetically favored over other reaction pathways. researchgate.net The formation of 6-nitro-cyclopenta(cd)pyrene would involve the subsequent nitration of the pre-formed cyclopenta(cd)pyrene. The reaction mechanism involves the attack of a nitrating agent at an electron-rich carbon, forming a resonance-stabilized intermediate (a Wheland intermediate or sigma complex), followed by the loss of a proton to restore aromaticity. researchgate.net Computational analysis of the thermodynamic stability of these intermediates for various PAHs has been shown to successfully predict the most likely substitution site. nih.gov

Once formed, 6-nitro-cyclopenta(cd)pyrene can undergo metabolic activation, a process critical to its toxicological profile. PAHs are generally metabolized by cytochrome P450 enzymes into more soluble and reactive metabolites, including epoxides, phenols, and dihydrodiols. iarc.fr These reactive intermediates can then form covalent adducts with biological macromolecules like DNA, which is a key event in chemical carcinogenesis. iarc.fracs.org

In silico (computational) models are increasingly used to predict the metabolic fate of chemicals. ljmu.ac.uk For the parent cyclopenta(cd)pyrene, a key reactive metabolite has been identified as cyclopenta[cd]pyrene (B119913) 3,4-oxide. acs.org The synthesis of DNA adducts from this specific epoxide confirms its role as a biologically relevant intermediate. The nitro group in 6-nitro-cyclopenta(cd)pyrene can also be metabolically reduced to form nitroso and N-hydroxyamino derivatives, which are also highly reactive and capable of forming DNA adducts. Computational models can help predict the likelihood of these different metabolic pathways by calculating the energies of the various potential metabolites and the barriers to their formation. Furthermore, in silico platforms are used to predict the potential carcinogenicity and other toxic effects of PAH derivatives based on their chemical structures and predicted metabolic pathways. wisdomlib.org

Quantitative Structure-Activity/Toxicity Relationship (QSAR/QSTR) Modeling

Quantitative Structure-Activity/Toxicity Relationship (QSAR/QSTR) models are computational tools that correlate the chemical structure of a compound with its biological activity or toxicity. For nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) like 6-nitro-Cyclopenta(cd)pyrene, these models are instrumental in predicting toxicological endpoints such as mutagenicity and carcinogenicity, which are significant concerns for this class of chemicals. researchgate.netnih.gov Nitroarenes are known to possess genotoxic properties due to their ability to form electrophilic intermediates that can create adducts with biological macromolecules like DNA. nih.govresearchgate.net QSAR/QSTR approaches provide a framework for understanding the structural attributes that drive these toxic effects, offering a viable alternative to extensive experimental testing.

Predictive Models for Mutagenic Activity

Predictive QSAR/QSTR models for the mutagenic activity of nitroaromatic compounds have been developed using various statistical and computational techniques. researchgate.net These models typically use mutagenicity data from the Ames test (e.g., using the Salmonella typhimurium TA98 strain) as the dependent variable and a range of calculated molecular descriptors as independent variables. researchgate.netinnovareacademics.in The goal is to establish a mathematical relationship that can forecast the mutagenic potential of un-tested or novel nitroarenes.

Multiple Linear Regression (MLR) is a common method used to select a small set of influential descriptors from a large pool of calculated parameters. researchgate.net Studies have successfully employed a combination of 2D and 3D QSTR methods, which have demonstrated statistical significance in predicting the mutagenicity of diverse sets of nitroaromatic molecules. researchgate.netnih.gov The key to building robust 3D-QSAR models often involves aligning the molecules based on a common substructure, using the most potent mutagen in the dataset as a template. nih.gov

Several types of molecular descriptors have been identified as crucial for characterizing the mutagenicity of nitroarenes:

Thermodynamic Descriptors : Properties like the logarithm of the octanol-water partition coefficient (AlogP) highlight the role of hydrophobicity. nih.gov Increased hydrophobicity can influence a molecule's ability to cross cell membranes and interact with intracellular targets. researchgate.net

Electronic Descriptors : Quantum chemical parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are indicative of a molecule's reactivity. researchgate.netinnovareacademics.in The visualization of electrostatic potential maps has shown that highly mutagenic compounds often feature multiple regions of negative potential. researchgate.netinnovareacademics.in

Structural Features : The presence of fused, planar hydrophobic rings and specific functional groups like hydrogen bond acceptors and electron-donating substituents has been linked to higher mutagenic potential. researchgate.netinnovareacademics.in

The insights gained from the contribution maps of these models provide valuable information on the molecular features driving mutagenicity. researchgate.netnih.gov

| Descriptor Type | Example(s) | Significance in Mutagenicity Prediction | Reference(s) |

| Thermodynamic | AlogP (hydrophobicity) | Influences transport across biological membranes and interaction with hydrophobic pockets in macromolecules. | nih.gov |

| Topological | Balaban indices, Fragment fingerprints | Characterize molecular size, shape, and connectivity, which relate to steric interactions with biological targets. | nih.gov |

| Electronic | HOMO/LUMO energies, Electrostatic potential | Indicate chemical reactivity and the favorability of forming electrophilic intermediates that can damage DNA. | researchgate.netinnovareacademics.ininnovareacademics.in |

| Structural | Fused planar rings, Hydrogen bond acceptors | Specific structural motifs that are frequently observed in highly mutagenic nitroaromatic compounds. | researchgate.netinnovareacademics.in |

Design of Chemical Analogues with Modified Activity Profiles

A significant application of QSAR/QSTR models is the rational design of new chemical analogues with reduced toxicity. nih.govresearchgate.net By understanding the structural determinants of mutagenicity, it becomes possible to propose modifications to the structure of a compound like 6-nitro-Cyclopenta(cd)pyrene to decrease its harmful effects while potentially retaining desired properties for other applications.

The predictive models serve as a screening tool to evaluate virtual compounds before they are synthesized, saving time and resources. nih.gov Key insights from QSTR studies guide this design process:

Modifying Hydrophobicity : Since high hydrophobicity is often correlated with mutagenicity, introducing more polar functional groups could decrease activity. researchgate.net

Altering Electronic Properties : Modifications that raise the LUMO energy or decrease the electrophilicity of the metabolic intermediates could reduce the compound's ability to form DNA adducts.

Steric Hindrance : Introducing bulky substituents near the nitro group or other reactive sites could sterically hinder the metabolic activation process or the subsequent interaction with DNA.

The ultimate goal is to develop safer nitroaromatic compounds by identifying and modifying the specific molecular features responsible for their genotoxic properties. researchgate.netinnovareacademics.in The visualization of 3D contour maps and 2D contribution maps from QSAR models provides a clear guide for chemists, indicating which parts of a molecule are associated with increased or decreased mutagenic potential. researchgate.netnih.gov

Environmental Transport and Fate Modeling Approaches

Modeling the environmental transport and fate of persistent organic pollutants like 6-nitro-Cyclopenta(cd)pyrene is essential for assessing their potential for widespread distribution and long-term environmental impact. These models simulate the movement and transformation of chemicals through different environmental compartments.

Multimedia Fugacity Models

Multimedia fugacity models are widely used tools for evaluating the environmental fate of chemicals like polycyclic aromatic hydrocarbons (PAHs) and their derivatives. kagoshima-u.ac.jpmaxwellsci.com Fugacity, which has units of pressure, represents the "escaping tendency" of a chemical from a particular phase. maxwellsci.com These models divide the environment into a set of interconnected compartments, typically including air, water, soil, sediment, and sometimes biota. maxwellsci.com

The models use the chemical's physical-chemical properties (e.g., vapor pressure, water solubility, octanol-water partition coefficient) and properties of the environment to predict its partitioning, primary modes of transport, and persistence. maxwellsci.comscholaris.ca

There are different levels of fugacity models:

Level I : Assumes a closed system at equilibrium and steady-state, predicting only the partitioning of a chemical among compartments. maxwellsci.com

Level II : Also assumes equilibrium and steady-state but considers advective transport and transformation processes like degradation. maxwellsci.com

Level III : A steady-state, non-equilibrium model that provides a more realistic picture by accounting for transport rates between compartments (e.g., atmospheric deposition) and reaction rates within each compartment. maxwellsci.com

For a compound like 6-nitro-Cyclopenta(cd)pyrene, which is a derivative of a PAH, these models can predict its likely environmental distribution. Given its semi-volatile nature, it is expected to partition between the gas and particle phases in the atmosphere. acs.org Once associated with particles, it can be removed from the atmosphere via wet or dry deposition. nih.gov Due to its hydrophobicity, it is likely to adsorb strongly to soil and sediment, which often become the primary environmental sinks. maxwellsci.commdpi.com The relative amounts emitted to different media significantly influence the chemical's ultimate environmental fate. maxwellsci.com

| Model Compartment | Key Processes | Relevance to 6-nitro-Cyclopenta(cd)pyrene | Reference(s) |

| Air | Gas/Particle Partitioning, Photolysis, Reaction with Oxidants (e.g., OH, NO₃), Advection, Deposition | Determines atmospheric lifetime and potential for long-range transport. Nitro-PAHs can be formed and degraded through atmospheric chemical reactions. | acs.orgnih.govresearchgate.net |

| Water | Sorption to Suspended Particles, Sedimentation, Volatilization, Biodegradation | Transport in aquatic systems is largely dictated by partitioning to particulate matter. | acs.org |

| Soil | Sorption to Organic Matter, Leaching, Volatilization, Biodegradation | Strong sorption to soil organic matter is expected, making soil a major reservoir and limiting mobility. | maxwellsci.commdpi.com |

| Sediment | Sorption, Burial, Resuspension, Biodegradation | Acts as a long-term sink for hydrophobic compounds, which accumulate through sedimentation of contaminated particles. | maxwellsci.commdpi.com |

Hydrodynamic and Geomorphic Transport Models

While multimedia fugacity models provide a large-scale view of a chemical's distribution, hydrodynamic and geomorphic transport models focus on its movement within specific water systems, such as rivers, estuaries, and coastal zones. These models simulate the physical processes that govern the transport and deposition of water, sediment, and associated contaminants.

Hydrodynamic models calculate water movement (currents, flows, and mixing) driven by forces like tides, wind, and river discharge. Geomorphic models simulate the erosion, transport, and deposition of sediments. When coupled, these models can predict how particle-bound contaminants like 6-nitro-Cyclopenta(cd)pyrene are transported.

The transport of hydrophobic compounds like PAHs in aquatic environments is intrinsically linked to the movement of suspended particulate matter and bed sediments to which they are sorbed. nih.gov Enhanced mobility of hydrophobic pollutants can occur when they associate with mobile colloids in porous media like aquifer sand. nih.gov Therefore, hydrodynamic and geomorphic models are crucial for predicting:

The formation of "hot spots" of contamination in depositional zones of rivers and estuaries.

The flux of contaminants from rivers to coastal waters.

The potential for resuspension of contaminated sediments during high-flow events or dredging activities.

Although the general principles are well-established for hydrophobic organic compounds, specific hydrodynamic and geomorphic transport modeling studies focused solely on 6-nitro-Cyclopenta(cd)pyrene are not readily found in the reviewed literature. However, the extensive research on its parent PAHs provides a strong basis for understanding its likely behavior in aquatic systems.

Q & A

Q. Table 1: Example HPLC Conditions for PAHs (Adapted from )

| Column | Mobile Phase | Flow Rate | Detection Wavelength |

|---|---|---|---|

| Pinnacle II | Acetonitrile/Water | 1.0 mL/min | 254 nm |

Basic Question: How is the carcinogenic potential of 6-nitro-cyclopenta[cd]pyrene assessed?

Methodological Answer:

Use in vivo initiation-promotion models, such as dermal application in mice, to evaluate tumorigenicity. Cyclopenta[cd]pyrene demonstrated carcinogenicity in dermal and intraperitoneal studies, leading to its classification as Group 2A ("probably carcinogenic") by IARC . For nitro-derivatives, assess metabolic activation via cytochrome P450 enzymes and nitroreductases using liver microsomal assays. Measure DNA adduct formation via P-postlabeling to confirm genotoxicity .

Advanced Question: How can researchers resolve contradictions in carcinogenicity data between historical and recent studies?

Methodological Answer:

Discrepancies may arise from differences in exposure routes (e.g., dermal vs. intraperitoneal) or metabolic activation pathways. Conduct a systematic review with meta-analysis to harmonize data, focusing on:

- Dose-response relationships across studies.

- Species-specific metabolic differences (e.g., murine vs. human liver S9 fractions).

- Confounding factors (e.g., solvent carriers like toluene affecting bioavailability) .

Advanced Question: What strategies are effective for synthesizing and characterizing 6-nitro-cyclopenta[cd]pyrene?

Methodological Answer:

Synthesize via nitration of cyclopenta[cd]pyrene using nitric acid/sulfuric acid mixtures under controlled temperatures (0–5°C). Purify intermediates via silica gel chromatography. Confirm structure using:

- Nuclear Magnetic Resonance (NMR): H and C NMR to verify nitro-group positioning.

- Mass Spectrometry (MS): High-resolution MS (HRMS) to distinguish isotopic patterns of nitro-derivatives .

Advanced Question: How do environmental matrices (e.g., sediment vs. air) influence the detection of 6-nitro-cyclopenta[cd]pyrene?

Methodological Answer:

Extraction efficiency varies by matrix:

- Sediment: Use pressurized liquid extraction (PLE) with dichloromethane/acetone (3:1 v/v).

- Airborne Particulates: Soxhlet extraction with hexane/acetone.

Analyze recoveries using deuterated internal standards (e.g., acenaphthene-d10) to correct for matrix effects . GC-MS with electron capture detection (ECD) may improve sensitivity for nitro-PAHs compared to HPLC .

Advanced Question: What mechanistic studies elucidate the role of nitro-functionalization in PAH toxicity?

Methodological Answer:

Compare the mutagenicity of cyclopenta[cd]pyrene and its nitro-derivative using:

- Ames Test: Salmonella typhimurium TA98 strain with S9 metabolic activation.

- Comet Assay: Assess DNA strand breaks in human lung epithelial cells.

Nitro-groups enhance electrophilicity, increasing DNA adduct formation. Use computational modeling (e.g., density functional theory) to predict reactivity and metabolite pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.